molecular formula C12H17Cl2F3N2O B13559415 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride

Katalognummer: B13559415
Molekulargewicht: 333.17 g/mol
InChI-Schlüssel: BNZYYGIIPQFKHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2O and a molecular weight of 333.2 g/mol.

Vorbereitungsmethoden

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the trifluoromethoxyphenyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.

Analyse Chemischer Reaktionen

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

  • 1-[4-(Methoxy)phenyl]piperidin-4-amine dihydrochloride
  • 1-[4-(Ethoxy)phenyl]piperidin-4-amine dihydrochloride
  • 1-[4-(Chloromethoxy)phenyl]piperidin-4-amine dihydrochloride

These compounds share similar structural features but differ in the substituents on the phenyl ring. The trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Eigenschaften

Molekularformel

C12H17Cl2F3N2O

Molekulargewicht

333.17 g/mol

IUPAC-Name

1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)18-11-3-1-10(2-4-11)17-7-5-9(16)6-8-17;;/h1-4,9H,5-8,16H2;2*1H

InChI-Schlüssel

BNZYYGIIPQFKHO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)C2=CC=C(C=C2)OC(F)(F)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.